Norfloxacin-d8
Overview
Description
Norfloxacin-d8 is an isotopically labeled form of norfloxacin, a synthetic fluoroquinolone antibiotic. The molecular formula of this compound is C16H15D8FN3O3, and it has a molecular weight of 341.4 g/mol . This compound is primarily used as an internal standard in analytical chemistry to quantify norfloxacin in various samples.
Mechanism of Action
Target of Action
Norfloxacin-d8, like its parent compound Norfloxacin, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .
Mode of Action
This compound is a bactericidal antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting required to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication . The degradation of this compound in an aqueous environment can lead to the destruction of the piperazine ring and the transformation of the quinolone ring .
Pharmacokinetics
Following oral administration, 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . About 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of bacterial DNA replication, leading to the death of the bacteria . This compound can also affect melanin synthesis and antioxidant enzymes activity in normal human melanocytes .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of nanoplastics in water can enhance the adsorption of Norfloxacin, promoting its carrier effect . Moreover, the chemical aging of microplastics can enhance the adsorption capacity of microplastics to this compound and promote the carrier effect of it to this compound .
Biochemical Analysis
Biochemical Properties
Norfloxacin-d8 interacts with various enzymes and proteins, most notably DNA gyrase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication . This compound inhibits this enzyme, preventing bacterial DNA replication and leading to cell death .
Cellular Effects
This compound has a significant impact on bacterial cells. By inhibiting DNA gyrase, it disrupts DNA replication, which is crucial for cell division and growth . This disruption affects various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the A subunit of DNA gyrase . This binding inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA and thereby disrupting DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to the development of bacterial resistance . This resistance often involves mutations in the genes encoding DNA gyrase, reducing the drug’s effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with dosage. While effective at lower doses for treating bacterial infections, higher doses may lead to adverse effects
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA replication in bacteria . It interacts with DNA gyrase, an enzyme crucial for this process . The inhibition of DNA gyrase by this compound disrupts this metabolic pathway, leading to the death of bacterial cells .
Transport and Distribution
Like other fluoroquinolones, it is likely to be distributed widely in the body, reaching therapeutic concentrations in various tissues .
Subcellular Localization
This compound, as a DNA gyrase inhibitor, is likely to localize in the bacterial cytoplasm where DNA replication occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfloxacin-d8 involves the incorporation of deuterium atoms into the norfloxacin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Norfloxacin-d8 undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur under specific conditions, resulting in the reduction of functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can take place at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in the replacement of specific functional groups with nucleophiles .
Scientific Research Applications
Norfloxacin-d8 is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and analysis. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography to quantify norfloxacin in biological and environmental samples.
Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of norfloxacin in the body.
Environmental Studies: Utilized to study the degradation and environmental fate of norfloxacin in various ecosystems.
Biomedical Research: Investigated for its potential effects on bacterial resistance and its role in developing new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Ofloxacin: Similar to norfloxacin but with different pharmacokinetic properties.
Uniqueness of Norfloxacin-d8
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical and pharmacokinetic studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled norfloxacin, providing accurate and reliable data in various research applications .
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724528 | |
Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216601-32-9 | |
Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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